Phenylazo phenyl sulfone
Overview
Description
Phenylazo phenyl sulfone is an organic compound characterized by the presence of both azo and sulfone functional groups. The compound’s structure consists of a phenyl ring bonded to an azo group (N=N), which is further connected to another phenyl ring that is bonded to a sulfone group (SO2). This unique combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylazo phenyl sulfone can be synthesized through several methods. One common approach involves the diazotization of aniline followed by coupling with a sulfone derivative. The reaction typically proceeds under acidic conditions, with sodium nitrite and hydrochloric acid used to generate the diazonium salt, which then reacts with the sulfone compound to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenylazo phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Phenylazo phenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenylazo phenyl sulfone involves its interaction with various molecular targets and pathways. The azo group can participate in redox reactions, while the sulfone group can influence the compound’s reactivity and stability. These interactions can affect cellular processes, enzyme activities, and other biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phenylazo phenyl sulfone can be compared with other azo and sulfone compounds:
Azo Compounds: Similar to other azo compounds, it can undergo reduction to form amines. the presence of the sulfone group can enhance its stability and reactivity.
Sulfone Compounds: Like other sulfone compounds, it can participate in oxidation and substitution reactions
List of Similar Compounds
Phenylazo benzene: Lacks the sulfone group, making it less reactive in certain contexts.
Phenyl sulfone: Lacks the azo group, limiting its redox activity.
Azo benzene: Similar azo functionality but without the sulfone group.
Properties
IUPAC Name |
N-phenyliminobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZPCIHOLWTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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